Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 1160474-41-8. It has a molecular weight of 384.23 and its IUPAC name is ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C16H18BrNO5 . The structure includes a benzofuran ring, which is a fused aromatic ring system combining benzene and furan . It also contains a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 128 - 130°C .Scientific Research Applications
Synthesis of Dipeptides
Compounds with tert-butoxycarbonyl-protected amino acids, like the one , have been used in the synthesis of dipeptides . These compounds can serve as starting materials in dipeptide synthesis with commonly used coupling reagents .
Use in Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is often used in peptide chemistry to protect the N-terminus of amino acids and prevent unwanted reactions . This suggests that our compound could potentially be used in similar applications.
Synthesis of Indole Derivatives
Indole derivatives are important in medicinal chemistry due to their biological activity. The synthesis of indole derivatives often involves compounds with similar structures to our compound .
Synthesis of Benzofuran Derivatives
Benzofuran derivatives have various applications in medicinal chemistry and materials science. The synthesis of these derivatives can involve compounds like ours .
Use in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, preventing them from reacting until the desired time . This suggests that our compound could be used in a variety of organic synthesis applications.
Use in Ionic Liquids
Ionic liquids have a wide range of applications, from green chemistry to materials science. Compounds with tert-butoxycarbonyl-protected amino acids, like our compound, have been used to prepare room-temperature ionic liquids .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-5-21-14(19)13-12(18-15(20)23-16(2,3)4)10-8-9(17)6-7-11(10)22-13/h6-8H,5H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRIJPVDNOEXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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